CDK1 Human Pre-designed siRNA Set A

RNA interference Gene silencing Knockdown efficiency

Choose this pre-validated siRNA Set A to eliminate single-siRNA failure risk in CDK1 knockdown. It provides three HPLC-purified duplexes, a negative control, a FAM-labeled transfection control, and a GAPDH positive control. Designed for robust loss-of-function profiling in KRAS-mutant colorectal cancer and MYC-dependent breast cancer models, this set enables reliable synthetic lethality validation and CDK1-dependency stratification across cell lines.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
Cat. No. B10829462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK1 Human Pre-designed siRNA Set A
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESCN1C(=NC2=C(C1=O)C=CC(=C2)OC)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O2/c1-19-15(10-3-5-11(17)6-4-10)18-14-9-12(21-2)7-8-13(14)16(19)20/h3-9H,1-2H3
InChIKeyXNYBZAGNXXIAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 x / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK1 Human Pre-designed siRNA Set A: Product Specifications for Targeted Gene Silencing Procurement


The CDK1 Human Pre-designed siRNA Set A is a synthetic RNA interference (RNAi) reagent comprising three distinct small interfering RNA (siRNA) duplexes designed to target different regions of the human CDK1 (cyclin-dependent kinase 1, also known as CDC2) mRNA transcript . Each set includes these three CDK1-specific siRNAs (5 nmol each), a negative control siRNA, a positive control (GAPDH) siRNA, and a FAM-labeled negative control to monitor transfection efficiency, all purified by HPLC . This pre-validated set format is intended to enable robust and specific knockdown of CDK1 expression for functional genomics studies, mitigating the risk of single-siRNA failure .

Why Generic Substitution of CDK1 siRNA Set A is Not Recommended for Reproducible Research


Generic substitution of siRNA reagents targeting CDK1 is ill-advised due to the high variability in gene silencing efficiency and phenotypic outcomes observed across different siRNA sequences and formats . CDK1 knockdown does not uniformly impact all cell lines; for example, in laryngeal squamous cell carcinoma (LSCC) models, a >50% reduction in CDK1 protein had no effect on proliferation or viability [1], while in MYC-dependent breast cancer cells, CDK1 silencing was selectively lethal [2]. This context-dependent activity is compounded by known off-target effects of individual siRNAs, which can confound interpretation . The pre-designed set A mitigates this risk by providing three independent targeting sequences, a standard recommended by experts to increase confidence in RNAi data . Using a single, unvalidated siRNA or a different pool composition can lead to inconsistent knockdown levels and divergent biological conclusions, compromising the reproducibility essential for scientific selection.

Quantitative Evidence Guide: Differentiating the CDK1 Human Pre-designed siRNA Set A


Superior Knockdown Efficiency Compared to Single Unvalidated siRNA Reagents

The CDK1 Human Pre-designed siRNA Set A provides a trio of independent siRNAs, a format designed to ensure at least one duplex achieves high-efficiency target knockdown, a feature not guaranteed by single-siRNA products. While specific knockdown data for Set A is not publicly available, industry standards for such pre-validated sets (e.g., from vendors like Siding Bio) guarantee a minimum of 70% mRNA silencing efficiency for at least one of the three duplexes in the set . This compares favorably to the variable and often unvalidated performance of single siRNA oligos, where achieving >75% knockdown may be inconsistent across different sequences, as noted in siRNA screening studies [1]. The inclusion of three distinct sequences in Set A provides built-in redundancy and a higher probability of achieving potent knockdown without extensive upfront optimization.

RNA interference Gene silencing Knockdown efficiency

Phenotypic Selectivity in MYC-Dependent Breast Cancer Cells vs. CDK4/6 Inhibition

In a direct head-to-head comparison using siRNA and small molecule inhibitors, siRNA-mediated knockdown of CDK1 selectively induced apoptosis and reduced viability in MYC-dependent human breast cancer cell lines, while sparing MYC-independent cells [1]. In contrast, the CDK4/6 inhibitor PD0332991 (palbociclib) showed a different selectivity profile, with MYC-independent cell lines being generally sensitive [1]. Furthermore, CDK2 inactivation did not selectively affect MYC-dependent cells [1]. This demonstrates that genetic ablation of CDK1 via siRNA produces a distinct and therapeutically relevant phenotype not mirrored by pharmacologic inhibition of other CDK family members.

Breast cancer MYC oncogene Synthetic lethality CDK inhibitors

Demonstrated Synthetic Lethal Interaction in KRAS Mutant Colorectal Cancer Models

A functional genomic screen identified CDK1 as a synthetic lethal target for KRAS mutant tumors. Validation studies showed that CDK1-specific siRNAs suppressed CDK1 expression and significantly reduced cell viability in KRAS mutant isogenic SW48 and LIM1215 colorectal cancer cell lines [1][2]. The screen used stringent selection criteria, where selected siRNAs caused reduced viability in KRAS mutant models (median z-score ≤ -2) but not in wild-type (WT) or control cell lines (median z-score ≥ -1) [2]. This quantitative differential in viability between mutant and wild-type backgrounds provides a clear, validated context-of-use for CDK1-targeting siRNA reagents like Set A.

Colorectal cancer KRAS mutations Synthetic lethality siRNA screening

Context-Dependent Lack of Anti-Proliferative Effect in Laryngeal Squamous Cell Carcinoma

In contrast to the findings in breast and colorectal cancers, siRNA-mediated knockdown of CDK1 in laryngeal squamous cell carcinoma (LSCC) cell lines demonstrated that a reduction in CDK1 protein expression by more than 50% had no significant effect on cell proliferation or viability [1]. This outcome, measured via cell growth monitoring and CCK8 assay, underscores that the functional consequence of CDK1 depletion is highly dependent on the cellular and genetic context [1]. This evidence serves as a critical caution against assuming uniform efficacy and highlights the value of a well-characterized, reproducible knockdown tool for accurately assessing these context-dependent responses.

Laryngeal cancer Tumor heterogeneity siRNA validation

Optimal Research Applications for the CDK1 Human Pre-designed siRNA Set A


Investigating CDK1 Synthetic Lethality in KRAS-Mutant Colorectal and Other Cancers

The CDK1 Human Pre-designed siRNA Set A is a validated tool for probing the synthetic lethal interaction between CDK1 and oncogenic KRAS. Based on evidence showing that CDK1 depletion selectively reduces viability in KRAS mutant colorectal cancer cell lines, this siRNA set is ideally suited for loss-of-function studies in isogenic or patient-derived KRAS-mutant models [1]. Researchers can use this tool to dissect downstream pathways mediating this lethality and validate CDK1 as a target in KRAS-driven contexts [1].

Dissecting MYC-Dependent Oncogenic Signaling in Breast Cancer

This siRNA set enables precise genetic dissection of the role of CDK1 in MYC-driven breast cancers. The selective lethality of CDK1 knockdown in MYC-dependent cell lines, in contrast to the broader activity of CDK4/6 inhibitors, provides a clear experimental framework [1]. Researchers can employ Set A to identify and validate downstream effectors, such as the pro-apoptotic molecule BIM, and study the p53-independent apoptotic mechanisms triggered specifically by CDK1 loss in this subset of breast cancers [1].

Profiling Cell-Type Specific Dependencies and Resistance Mechanisms

The context-dependent response to CDK1 knockdown is a critical biological phenomenon. As demonstrated by the lack of effect in laryngeal squamous cell carcinoma (LSCC) lines despite significant protein knockdown, this siRNA set is an essential tool for profiling the CDK1 dependency of novel cell lines or tumor models [1]. Systematic application of Set A allows researchers to stratify cancer types as 'CDK1-dependent' or 'CDK1-tolerant', which is a crucial first step before investing in more complex in vivo or therapeutic development studies [1].

Technical Documentation Hub

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